1-Acetylpiperidine-4-carboxylic acid

Medicinal Chemistry Lipophilicity Physicochemical Properties

This N-acetylated piperidine-4-carboxylic acid derivative features a critical acetyl protecting group on the secondary amine, enabling selective Friedel-Crafts acylation for synthesizing eliprodil hydrochloride and other CNS-targeting compounds. Its defined LogP (-0.28) and water solubility (50 g/L at 20°C) ensure predictable behavior in reaction media and purification. A distinct melting point of 180-184°C allows rapid identity verification upon receipt. High purity (>98%) reduces optimization time and ensures batch-to-batch consistency for SAR studies, CDK inhibitor development, and triazole derivative synthesis.

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
CAS No. 25503-90-6
Cat. No. B014908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetylpiperidine-4-carboxylic acid
CAS25503-90-6
Synonyms1-Acetyl-4-piperidinecarboxylic Acid;  4-Acetylpiperidine-1-carboxylic Acid;  N-Acetylisonipecotic Acid;  N-Acetylisonipecotinic acid;  N-Acetylpiperidine-4-carboxylic Acid;  _x000B__x000B_
Molecular FormulaC8H13NO3
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC(CC1)C(=O)O
InChIInChI=1S/C8H13NO3/c1-6(10)9-4-2-7(3-5-9)8(11)12/h7H,2-5H2,1H3,(H,11,12)
InChIKeyWFCLWJHOKCQYOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetylpiperidine-4-carboxylic acid (CAS 25503-90-6) Procurement Guide: Technical Specifications and Sourcing


1-Acetylpiperidine-4-carboxylic acid (CAS 25503-90-6), also known as N-acetylisonipecotic acid, is a heterocyclic organic compound classified as an N-acetylated piperidine-4-carboxylic acid derivative [1]. It is a white crystalline powder with a molecular formula of C8H13NO3 and a molecular weight of 171.19 g/mol . This compound serves as a crucial building block and synthetic intermediate in pharmaceutical research, particularly for CNS-targeting compounds and as a reactant for preparing triazole derivatives and antiproliferative agents [2]. Its defined purity grades (e.g., >98.0%, 99.9%) and availability from major chemical suppliers make it a standard procurement item for medicinal chemistry laboratories [3].

1-Acetylpiperidine-4-carboxylic acid (CAS 25503-90-6): Why N-Acyl Derivatives Are Not Interchangeable


1-Acetylpiperidine-4-carboxylic acid is an N-acetylated derivative of piperidine-4-carboxylic acid (isonipecotic acid). Direct substitution with the non-acetylated parent compound or other N-acyl derivatives (e.g., N-formyl, N-benzoyl) is chemically invalid for most synthetic applications. The acetyl group on the piperidine nitrogen fundamentally alters the compound's reactivity, solubility, and lipophilicity [1]. This is critical for downstream synthesis: the acetyl moiety protects the secondary amine from unwanted side reactions, allowing for selective transformations at the carboxylic acid group, such as activation to an acid chloride for Friedel-Crafts acylation [2]. Substituting with an alternative N-substituted piperidine-4-carboxylic acid would require a complete re-optimization of reaction conditions, potentially impacting yield and purity. The quantitative evidence below demonstrates how this specific N-acetyl modification results in distinct, measurable physicochemical properties that directly influence its utility in key synthetic pathways and analytical methods.

Quantitative Differentiation Evidence for 1-Acetylpiperidine-4-carboxylic acid (CAS 25503-90-6) vs. Analogs


LogP Comparison: 1-Acetylpiperidine-4-carboxylic acid vs. Piperidine-4-carboxylic acid

1-Acetylpiperidine-4-carboxylic acid exhibits a calculated LogP of -0.28 . This value represents a significant increase in lipophilicity compared to its non-acetylated parent, piperidine-4-carboxylic acid, which is highly polar and freely soluble in water . This differentiation is critical for applications requiring improved membrane permeability or altered partitioning behavior.

Medicinal Chemistry Lipophilicity Physicochemical Properties

Water Solubility: 1-Acetylpiperidine-4-carboxylic acid vs. Piperidine-4-carboxylic acid

The aqueous solubility of 1-Acetylpiperidine-4-carboxylic acid is specified as 50 g/L at 20°C [1]. This is in stark contrast to piperidine-4-carboxylic acid, which is freely soluble in water . This quantitative difference in solubility directly impacts purification strategies (e.g., recrystallization) and reaction solvent selection.

Formulation Analytical Chemistry Process Development

Role in Eliprodil Synthesis: Differentiated Reactivity as a Key Intermediate

In the synthesis of eliprodil hydrochloride, a CNS-active compound, 1-Acetylpiperidine-4-carboxylic acid is specifically employed for conversion to its acid chloride and subsequent Friedel-Crafts acylation with fluorobenzene [1]. The N-acetyl group remains intact during this step, acting as a protecting group for the piperidine nitrogen. Using the unprotected piperidine-4-carboxylic acid would lead to competing reactions and polymerization, making this step unfeasible.

Synthetic Methodology Process Chemistry Pharmaceutical Intermediates

Melting Point Range: A Critical Quality Attribute for Identity and Purity

The melting point of 1-Acetylpiperidine-4-carboxylic acid is consistently reported as 180-184 °C (lit.) [1]. This is a distinct and sharp melting range, which is a critical quality attribute for confirming identity and purity upon receipt. This value is significantly lower than that of its parent compound, piperidine-4-carboxylic acid, which has a reported melting point of >300 °C .

Analytical Chemistry Quality Control Pharmaceutical Analysis

Analytical Method Compatibility: Validated HPLC Separation for Purity Assessment

1-Acetylpiperidine-4-carboxylic acid can be analyzed using a specific reverse-phase HPLC method. A validated method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) has been reported for its separation [1]. This demonstrates that reliable analytical protocols are available for this specific compound, ensuring accurate purity and impurity profiling during procurement and use.

Analytical Chemistry Chromatography Quality Control

Key Application Scenarios for 1-Acetylpiperidine-4-carboxylic acid (CAS 25503-90-6) Based on Differentiated Evidence


Synthesis of CNS-Targeting Pharmaceuticals

As a key intermediate in the synthesis of eliprodil hydrochloride, a compound with CNS activity, 1-Acetylpiperidine-4-carboxylic acid is essential for replicating the patented synthetic route. Its N-acetyl group is critical for selective Friedel-Crafts acylation, a step that is not feasible with the unprotected piperidine-4-carboxylic acid [1]. The compound's improved lipophilicity (LogP -0.28) compared to its parent also aligns with the properties often desired in CNS drug candidates [2].

Medicinal Chemistry Research for Kinase and GPCR Targets

This compound serves as a versatile reactant for the synthesis of triazole derivatives, antiproliferative agents, CDK inhibitors, and CCR5/NK1 antagonists [1]. Its defined physicochemical properties, such as a specific water solubility (50 g/L at 20°C) and LogP (-0.28), allow for predictable behavior in reaction media and during purification [2]. Researchers targeting these classes can procure this compound as a reliable building block to explore structure-activity relationships (SAR) around the piperidine core.

Quality Control and Analytical Method Development

The compound's distinct melting point of 180-184 °C provides a simple, rapid method for identity verification and initial purity assessment upon receipt [1]. Furthermore, a validated reverse-phase HPLC method is available, allowing for accurate quantification and impurity profiling to ensure material meets required specifications [2]. This supports rigorous quality management in both research and production settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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